An In-depth Technical Guide to 2-[(3-Chloropropanoyl)amino]benzamide: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 2-[(3-Chloropropanoyl)amino]benzamide: Properties, Synthesis, and Therapeutic Potential
Abstract
Introduction: The 2-Aminobenzamide Scaffold
The 2-aminobenzamide core is a privileged structure in drug discovery, forming the backbone of numerous biologically active compounds.[1] Its derivatives have been extensively investigated for a wide range of therapeutic applications, including as anticancer and antimicrobial agents.[2] The presence of the amino group at the ortho position to the amide functionality imparts unique conformational and electronic properties, making it an attractive starting point for the design of novel therapeutics. The introduction of a 3-chloropropanoyl group to the 2-amino position, as in the case of 2-[(3-Chloropropanoyl)amino]benzamide, offers an electrophilic center that can potentially engage in covalent interactions with biological targets, a strategy increasingly employed in drug design.
Physicochemical Properties of 2-[(3-Chloropropanoyl)amino]benzamide
Direct experimental data for the physicochemical properties of 2-[(3-Chloropropanoyl)amino]benzamide are not widely reported. However, by leveraging data from structurally similar compounds and computational prediction tools, we can infer a likely profile. These predicted values should be confirmed through experimental validation.
| Property | Predicted/Inferred Value | Notes and Rationale |
| Molecular Formula | C₁₀H₁₁ClN₂O₂ | Calculated from the chemical structure. |
| Molecular Weight | 226.66 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Based on the typical appearance of benzamide derivatives. |
| Melting Point | 130-150 °C | Inferred from related 2-aminobenzamide derivatives. The melting point of 2-amino-N-(4-fluorophenyl)benzamide is 122 °C, while 2-amino-N-(p-tolyl)benzamide is 149 °C.[3] |
| Boiling Point | > 300 °C (decomposes) | Benzamide derivatives generally have high boiling points and tend to decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water. | The benzamide core suggests solubility in polar organic solvents. The presence of amide and amino groups may confer slight aqueous solubility. |
| pKa (acidic) | ~14-15 | Estimated for the amide N-H proton. |
| pKa (basic) | ~2-3 | Estimated for the anilino N-H proton, which is significantly less basic due to the electron-withdrawing effect of the adjacent carbonyl group. |
| LogP | 1.5 - 2.5 | Predicted using computational models. This suggests moderate lipophilicity. The predicted XLogP3 for the related 2-amino-N-(3-chlorophenyl)benzamide is 3.6.[4] |
| CAS Number | Not assigned or not readily available in public databases. | A comprehensive search of chemical databases did not yield a specific CAS number for this compound. |
Synthesis of 2-[(3-Chloropropanoyl)amino]benzamide
The synthesis of 2-[(3-Chloropropanoyl)amino]benzamide can be readily achieved through the acylation of 2-aminobenzamide with 3-chloropropanoyl chloride. This is a standard and generally high-yielding reaction in organic synthesis.
Reaction Scheme
Caption: Synthetic workflow for 2-[(3-Chloropropanoyl)amino]benzamide.
Experimental Protocol
Materials:
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2-Aminobenzamide
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3-Chloropropanoyl chloride
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Triethylamine (or pyridine)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware
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Magnetic stirrer
Procedure:
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzamide (1.0 equivalent) in anhydrous DCM.
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Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
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Acylation: Slowly add a solution of 3-chloropropanoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled reaction mixture dropwise over 15-20 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectral Characterization (Predicted)
While experimental spectra are not available, the following are the expected spectral characteristics for 2-[(3-Chloropropanoyl)amino]benzamide based on its structure and data from related compounds.
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¹H NMR (in DMSO-d₆):
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Aromatic Protons: Multiplets in the range of δ 7.0-8.5 ppm (4H).
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Amide Protons: Two broad singlets, one for the primary amide (-CONH₂) around δ 7.5-8.0 ppm (2H) and another for the secondary amide (-NHCO-) around δ 9.5-10.5 ppm (1H).
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Methylene Protons: Two triplets, one for the -CH₂Cl group around δ 3.8-4.0 ppm (2H) and another for the -COCH₂- group around δ 2.8-3.0 ppm (2H).
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¹³C NMR (in DMSO-d₆):
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Carbonyl Carbons: Two signals in the range of δ 165-175 ppm.
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Aromatic Carbons: Signals in the range of δ 115-140 ppm.
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Methylene Carbons: A signal for the -CH₂Cl group around δ 40-45 ppm and a signal for the -COCH₂- group around δ 35-40 ppm.
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Infrared (IR) Spectroscopy (KBr pellet):
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N-H Stretching: Two bands for the primary amide around 3400-3200 cm⁻¹ and one band for the secondary amide around 3300-3100 cm⁻¹.
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C=O Stretching: Two strong bands for the amide carbonyls around 1680-1640 cm⁻¹.
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C-Cl Stretching: A band in the fingerprint region around 800-600 cm⁻¹.
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Mass Spectrometry (MS):
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Molecular Ion (M⁺): An isotopic cluster for the molecular ion is expected at m/z 226 and 228 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.
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Potential Therapeutic Applications: A Focus on HDAC Inhibition
The 2-aminobenzamide scaffold is a key pharmacophore in a class of histone deacetylase (HDAC) inhibitors.[5] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. By inhibiting HDACs, the chromatin structure can be relaxed, allowing for the re-expression of these genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
The 2-amino group of the benzamide core is known to chelate the zinc ion in the active site of HDAC enzymes. The 3-chloropropanoyl moiety of 2-[(3-Chloropropanoyl)amino]benzamide introduces an electrophilic center that could potentially form a covalent bond with a nearby nucleophilic residue in the HDAC active site, leading to irreversible inhibition. This could offer advantages in terms of potency and duration of action.
Caption: Proposed mechanism of action via HDAC inhibition.
Conclusion
2-[(3-Chloropropanoyl)amino]benzamide represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Based on the well-established biological activities of the 2-aminobenzamide scaffold, it holds potential as a therapeutic agent, particularly as an HDAC inhibitor. This technical guide provides a foundational understanding of its likely physicochemical properties, a reliable synthetic route, and a rationale for its potential mechanism of action. It is our hope that this document will serve as a valuable resource for researchers and stimulate further experimental investigation into this and related compounds, ultimately contributing to the development of new and effective therapies.
References
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2-(3-Chloranylpropanoylamino)-N-methyl-benzamide - Optional[13C NMR] - Chemical - SpectraBase. (n.d.). Retrieved February 25, 2026, from [Link]
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2-Amino-3-chlorobenzamide | C7H7ClN2O | CID 14100428 - PubChem. (n.d.). Retrieved February 25, 2026, from [Link]
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]
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Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI. (2014, March 21). Retrieved February 25, 2026, from [Link]
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2-amino-N-(3-chlorophenyl)benzamide | C13H11ClN2O | CID 720859 - PubChem. (n.d.). Retrieved February 25, 2026, from [Link]
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